molecular formula C4H5KO4 B175031 Ethyl potassium oxalate CAS No. 1906-57-6

Ethyl potassium oxalate

Cat. No. B175031
CAS RN: 1906-57-6
M. Wt: 156.18 g/mol
InChI Key: RLPQQBNSTHRHEK-UHFFFAOYSA-M
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Description

Ethyl potassium oxalate, also known as potassium ethyl oxalate or ethanedioic acid, monoethyl ester, potassium salt, is a compound with the molecular formula C4H5KO4 . It has a molecular weight of 156.18 g/mol . The IUPAC name of the compound is potassium;2-ethoxy-2-oxoacetate .


Molecular Structure Analysis

The molecular structure of Ethyl potassium oxalate includes an ethoxy group (C2H5O) and an oxoacetate group (C2O3), along with a potassium ion . The InChI string representation of the molecule is InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 .


Chemical Reactions Analysis

Ethyl potassium oxalate is a reactive chemical that can undergo hydrolysis in the presence of water to form ethyl alcohol and oxalic acid . The chloride ion can react with the reactive chemical to form a chloroethane molecule .


Physical And Chemical Properties Analysis

Ethyl potassium oxalate has a computed hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 155.98249012 g/mol . The topological polar surface area is 66.4 Ų .

Scientific Research Applications

Preparation of Organic Compounds

Ethyl potassium oxalate is used in the preparation of organic compounds. For instance, it is used to prepare oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester by reacting with 1-bromo-3-phenyl-acetone .

Analytical Chemistry

In analytical chemistry, oxalate is a key component. It is used in diverse methods for oxalate quantification, including electrochemical detection, liquid chromatography or gas chromatography coupled with mass spectrometry, enzymatic degradation of oxalate with oxalate oxidase and detection of hydrogen peroxide produced, and indicator displacement-based methods employing fluorescent or UV light-absorbing compounds .

Medical Research

Oxalate, which can be derived from ethyl potassium oxalate, is known to be a major component of kidney stones, which commonly contain calcium oxalate crystals. It can induce an inflammatory response that decreases the immune system’s ability to remove renal crystals .

Cancer Research

When formulated with platinum as oxaliplatin (an anticancer drug), oxalate has been proposed to cause neurotoxicity and nerve pain . Oxalate is hypothesized to cause this neurotoxicity through two mechanisms: chelation of calcium by oxalate, which affects calcium-sensitive voltage-gated sodium channels; and an indirect action on voltage-gated sodium channels where oxalate alters intracellular calcium-dependent regulatory mechanisms .

Cardiometabolic Research

The association between secondary nephrolithiasis and cardiovascular and metabolic diseases (hypertension, type 2 diabetes, and obesity) has inspired researchers to investigate oxalate dysmetabolism and its relation to cardiometabolic toxicity .

Safety and Hazards

Ethyl potassium oxalate can cause irritation or ulceration of mucous membranes. It can cause coughing, difficulty breathing, chest pains, spasm, inflammation and edema of the larynx and bronchi, chemical pneumonitis, pulmonary edema, systematic poisoning. Contact may cause severe irritation or burns. Contact may burn or damage the eyes. It is harmful if swallowed .

Future Directions

Due to the ubiquity of oxalate compounds, there is interest in developing efficient methods to quantify oxalate . Novel therapeutics such as small interfering RNA gene silencers, recombinant oxalate-degrading enzymes, and oxalate-degrading bacterial strains hold promise to improve the outlook of patients with oxalate-related diseases . Experimental evidence suggests that anti-inflammatory medications might represent another approach to mitigating or resolving oxalate-induced conditions .

Mechanism of Action

Target of Action

Ethyl potassium oxalate, also known as oxalic acid ethyl ester potassium salt, is a secondary metabolite secreted by fungi, bacteria, and plants . It is involved in various biological processes, including nutrient availability, weathering of minerals, and precipitation of metal oxalates . The primary targets of ethyl potassium oxalate are the enzymes involved in these processes .

Mode of Action

Ethyl potassium oxalate is a reactive chemical that has an amide group and a carbonyl group . It undergoes hydrolysis in the presence of water to form ethyl alcohol and oxalic acid . The chloride ion can react with the reactive chemical to form a chloroethane molecule .

Biochemical Pathways

The active regulation of the oxalic acid concentration is linked with enzymatic activities . The degradation of oxalic acid via decarboxylation is typical for fungi and is catalyzed by a lyase named oxalate decarboxylase . The activity of this enzyme leads to the decarboxylation of oxalic acid to formic acid and carbon dioxide .

Pharmacokinetics

It is known that liquid forms of potassium, a component of ethyl potassium oxalate, are absorbed a few hours post-administration .

Result of Action

The action of ethyl potassium oxalate results in various molecular and cellular effects. For instance, it is involved in pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes . Due to their chelating ability, oxalates are considered good factors in the detoxification of heavy metals, including aluminium, lead, copper, and cadmium ions .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of ethyl potassium oxalate. For instance, it is used in the preparation of oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester by reacting with 1-bromo-3-phenyl-acetone . The reaction conditions, such as temperature and pH, can affect the efficiency of this reaction .

properties

IUPAC Name

potassium;2-ethoxy-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPQQBNSTHRHEK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062053
Record name Ethanedioic acid, monoethyl ester, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl potassium oxalate

CAS RN

1906-57-6
Record name Ethanedioic acid, 1-ethyl ester, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001906576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanedioic acid, 1-ethyl ester, potassium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanedioic acid, monoethyl ester, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium ethyl oxalate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.007
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The procedure of Example 1 was followed using diethyl oxalate (3.0 mL, 22 mmol), potassium trimethylsilanolate (3.85 g, 22 mmol), dry ether (70 mL), an ice bath to maintain room temperature initially, and a 1.5 h reaction time. Potassium ethyl oxalate (2.72 g, 79% yield) was isolated as a white solid: 1H NMR (D2O) δ 1.3 (t, J=7.2 Hz, CH3, 3H), 4.2 ppm (q, J=7.2 Hz, CH2, 2H). Anal. Calcd. for C4H5KO4 : C, 30.76; H, 3.23; K, 25.04. Found: C, 30.39; H, 3.29; K, 25.30.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of potassium bicarbonate (100 g; 1.00 mols) in diethyl oxalate (146.1 g; 1.00 mols) is added with water (26 g) and heated at a temperature of 50÷55° C. for 6÷8 hours until carbon dioxide evolution ceases. The suspension is cooled to 40° C., added with acetone (250 mL) and cooled to 15÷20° C. The resulting solid is filtered, washed with acetone (2×25 mL) and dried at 50° C. under vacuum to obtain potassium monoethyl oxalate (150.0 g, 99% purity, yield 96%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
146.1 g
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step Two
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.